1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in pharmaceutical research. The compound's molecular formula is , and it has a molecular weight of approximately 483.366 g/mol. This compound is classified under the category of piperidine derivatives, which are known for their diverse biological activities, including antitumor and antimicrobial properties.
The compound is primarily sourced from chemical databases such as PubChem, where it is listed with its structural and chemical properties. It is often employed in research settings for its potential therapeutic applications, particularly in drug development.
The synthesis of 1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide can involve several steps, typically starting from readily available precursors. One common method includes the following technical details:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide can be represented using various structural notations:
InChI=1S/C23H23N4O3/c24-17-5-7-18(8-6-17)26-21(29)14-31-19-3-1-2-15-4-9-20(27-22(15)19)28-12-10-16(11-13-28)23(25)30/h1-9,16H,10-14H2,(H2,25,30)(H,26,29)
This notation provides a unique identifier for the compound's structure.
Property | Value |
---|---|
Molecular Formula | C23H23N4O3 |
Molecular Weight | 483.366 g/mol |
Canonical SMILES | C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2 |
The chemical reactivity of 1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide can be analyzed through its potential interactions in various chemical environments:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is not fully elucidated but can be inferred based on its structural features:
Quantitative data regarding binding affinities or specific biological assays would be necessary to confirm these actions.
The physical properties of this compound include:
Data regarding melting point, boiling point, and specific heat capacity are often determined experimentally and are crucial for practical applications in drug formulation.
1-(8-(2-((Furan-2-ylmethyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide has several scientific applications:
This compound exemplifies how intricate organic structures can lead to significant advancements in pharmaceutical science and related fields.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: